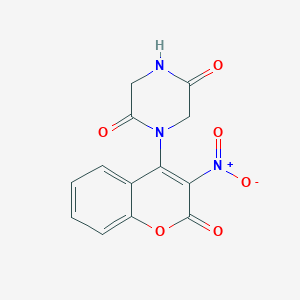![molecular formula C12H15N3O5S B14386002 {Nitroso[4-(pyrrolidine-1-sulfonyl)phenyl]amino}acetic acid CAS No. 88328-02-3](/img/structure/B14386002.png)
{Nitroso[4-(pyrrolidine-1-sulfonyl)phenyl]amino}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{Nitroso[4-(pyrrolidine-1-sulfonyl)phenyl]amino}acetic acid is a complex organic compound that features a nitroso group, a pyrrolidine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {Nitroso[4-(pyrrolidine-1-sulfonyl)phenyl]amino}acetic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of primary amines with diols, often catalyzed by iridium complexes.
Introduction of the Sulfonyl Group: This step involves the sulfonation of the pyrrolidine ring, which can be done using sulfonyl chlorides under basic conditions.
Coupling with Phenyl and Amino Groups: The final step involves coupling the nitroso-pyrrolidine-sulfonyl intermediate with phenyl and amino groups, followed by the addition of acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can convert the nitroso group to an amine group, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Trifluoroperoxyacetic acid for oxidation reactions.
Reducing Agents: Hydrogen gas with a palladium catalyst for reduction reactions.
Nucleophiles: Various nucleophiles such as amines and thiols for substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
{Nitroso[4-(pyrrolidine-1-sulfonyl)phenyl]amino}acetic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing biologically active molecules, particularly in the development of anticancer and anti-inflammatory agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, leveraging its reactive functional groups.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of {Nitroso[4-(pyrrolidine-1-sulfonyl)phenyl]amino}acetic acid involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring but differ in their functional groups and biological activities.
Sulfonyl Derivatives: Compounds like sulfonylureas are used in diabetes treatment but lack the nitroso group.
Uniqueness
{Nitroso[4-(pyrrolidine-1-sulfonyl)phenyl]amino}acetic acid is unique due to the combination of its nitroso, sulfonyl, and pyrrolidine groups, which confer distinct chemical reactivity and biological activity .
Properties
CAS No. |
88328-02-3 |
|---|---|
Molecular Formula |
C12H15N3O5S |
Molecular Weight |
313.33 g/mol |
IUPAC Name |
2-(N-nitroso-4-pyrrolidin-1-ylsulfonylanilino)acetic acid |
InChI |
InChI=1S/C12H15N3O5S/c16-12(17)9-15(13-18)10-3-5-11(6-4-10)21(19,20)14-7-1-2-8-14/h3-6H,1-2,7-9H2,(H,16,17) |
InChI Key |
WDCZHEFHSGOPGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)N(CC(=O)O)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



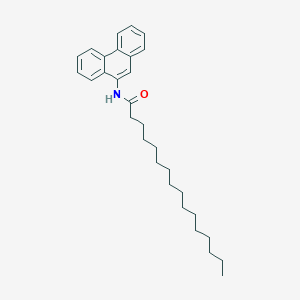
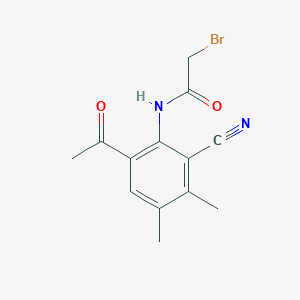
![2,4-Bis[4-(pentyloxy)phenyl]-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dithione](/img/structure/B14385950.png)
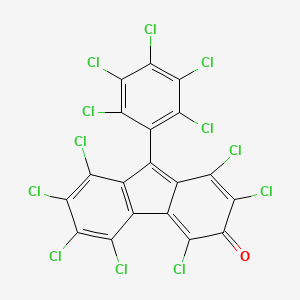
![2-(chloroacetyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14385964.png)

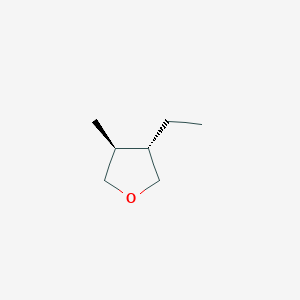
![2,3,4,5-Tetrahydro[1,1'-biphenyl]-4-carbonyl chloride](/img/structure/B14385989.png)
![1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-(dodecyloxy)benzene](/img/structure/B14386009.png)
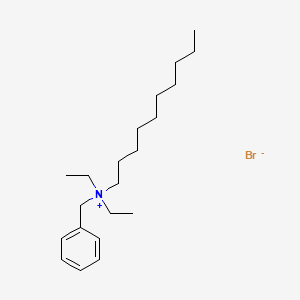
![Piperidine, 4-[4-(4-chlorophenyl)-2-thiazolyl]-1-methyl-](/img/structure/B14386015.png)

